2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide
Description
2,4,5-Trimethyl-N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a sulfonamide derivative featuring a tricyclic 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl moiety linked to a 2,4,5-trimethyl-substituted benzene ring. The sulfonamide group (-SO₂NH-) bridges the aromatic and tricyclic systems, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-13-10-15(3)21(11-14(13)2)26(23,24)22-16-8-9-20-18(12-16)17-6-4-5-7-19(17)25-20/h8-12,22H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJOMFKZTCIUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrodibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrodibenzofuran ring system.
Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chloride and a suitable amine.
Methylation: The final step involves the methylation of the aromatic ring to introduce the 2,4,5-trimethyl groups. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Substituent Analysis
Hypothesized Property Differences
Lipophilicity : The analog’s tert-butyl groups significantly increase logP compared to the target’s methyl substituents, suggesting enhanced membrane permeability but reduced aqueous solubility .
Electronic Effects : Methyl groups on the target compound’s benzene ring provide weaker electron-donating effects compared to the analog’s tert-butyl group, which could modulate sulfonamide acidity and hydrogen-bonding capacity.
Research Findings and Limitations
Key Insights from Structural Analysis
- The target compound’s 2,4,5-trimethyl configuration may allow for multidirectional hydrophobic interactions in enzyme active sites, contrasting with the analog’s localized tert-butyl-dominated binding.
Gaps in Empirical Data
No experimental data on solubility, stability, or biological activity are available for either compound, limiting conclusive comparisons. Theoretical predictions rely on computational models (e.g., logP estimations via Crippen’s method) and analog studies.
Biological Activity
The compound 2,4,5-trimethyl-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.48 g/mol. The structure includes a sulfonamide group attached to a bicyclic system, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.48 g/mol |
| InChIKey | MQSDAEXVNXVOFL-UHFFFAOYSA-N |
Antimicrobial and Antitumor Properties
The sulfonamide moiety in the compound often correlates with antimicrobial activity. Sulfonamides have been widely studied for their ability to inhibit bacterial growth by interfering with folate synthesis pathways . Furthermore, compounds with similar bicyclic structures have demonstrated antitumor activities in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of structurally related compounds, it was found that certain modifications led to enhanced binding affinity to viral proteases, suggesting that similar modifications could be explored for This compound to enhance its antiviral activity against emerging viruses like SARS-CoV-2 .
Case Study 2: Antimicrobial Activity
A series of sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the bicyclic structure significantly influenced antibacterial potency. Compounds with enhanced lipophilicity showed improved membrane penetration and greater efficacy against resistant bacterial strains .
Research Findings
Recent research has focused on synthesizing various derivatives of sulfonamides with modified bicyclic structures to enhance their biological activities:
- Antiviral Studies : Compounds were tested against multiple viral strains; results indicated promising inhibitory effects on viral replication.
- Antimicrobial Testing : The synthesized derivatives showed varying degrees of effectiveness against different bacterial strains, highlighting the importance of structural modifications.
- Antitumor Activity : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
